Mitemcinal fumarate

Catalog No.
S535524
CAS No.
154802-96-7
M.F
C84H142N2O28
M. Wt
1628.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mitemcinal fumarate

CAS Number

154802-96-7

Product Name

Mitemcinal fumarate

IUPAC Name

(E)-but-2-enedioic acid;(2S,4R,5R,8R,9S,10S,11R,12R)-5-ethyl-9-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-11-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-[methyl(propan-2-yl)amino]oxan-2-yl]oxy-4-methoxy-2,4,8,10,12,14-hexamethyl-6,15-dioxabicyclo[10.2.1]pentadec-1(14)-ene-3,7-dione

Molecular Formula

C84H142N2O28

Molecular Weight

1628.0 g/mol

InChI

InChI=1S/2C40H69NO12.C4H4O4/c2*1-16-28-40(12,47-15)33(43)23(6)31-21(4)18-39(11,53-31)35(52-37-30(42)27(17-22(5)48-37)41(13)20(2)3)24(7)32(25(8)36(45)50-28)51-29-19-38(10,46-14)34(44)26(9)49-29;5-3(6)1-2-4(7)8/h2*20,22-30,32,34-35,37,42,44H,16-19H2,1-15H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+/t2*22-,23+,24+,25-,26+,27+,28-,29+,30-,32+,34+,35-,37+,38-,39-,40-;/m11./s1

InChI Key

KQRXEQGYUDDPNW-QXRSSOOUSA-N

SMILES

CCC1C(C(=O)C(C2=C(CC(O2)(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C(C)C)O)C)C)C)(C)OC.CCC1C(C(=O)C(C2=C(CC(O2)(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C(C)C)O)C)C)C)(C)OC.C(=CC(=O)O)C(=O)O

solubility

Soluble in DMSO

Synonyms

de(N-methyl)-11-deoxy-N-isopropyl-12-O-methyl-11-oxo-8,9-anhydroerythromycin A 6,9-hemiacetal fumaric acid, GM 611, GM-611, GM611, mitemcinal

Canonical SMILES

CCC1C(C(=O)C(C2=C(CC(O2)(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C(C)C)O)C)C)C)(C)OC.CCC1C(C(=O)C(C2=C(CC(O2)(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C(C)C)O)C)C)C)(C)OC.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CC[C@@H]1[C@@](C(=O)[C@H](C2=C(C[C@@](O2)([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C(C)C)O)C)C)C)(C)OC.CC[C@@H]1[C@@](C(=O)[C@H](C2=C(C[C@@](O2)([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C(C)C)O)C)C)C)(C)OC.C(=C/C(=O)O)\C(=O)O

The exact mass of the compound Mitemcinal fumarate is 1626.97 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Lactones - Macrolides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mitemcinal fumarate is a novel compound derived from erythromycin, functioning primarily as a prokinetic agent. It acts as an agonist at the motilin receptor, which plays a crucial role in stimulating gastrointestinal motility. The compound is particularly significant for its potential applications in treating various gastrointestinal disorders, including diabetic gastroparesis and reflux esophagitis. Mitemcinal fumarate is characterized by its complex molecular structure, with the chemical formula C44H73NO16C_{44}H_{73}NO_{16} and a molecular weight of approximately 872.059 g/mol .

Typical of prokinetic agents. Its primary mechanism of action involves binding to the motilin receptor, leading to increased peristalsis in the gastrointestinal tract. The compound can also participate in esterification reactions due to its fumarate moiety, which can be hydrolyzed under acidic or basic conditions to yield fumaric acid and mitemcinal .

The biological activity of mitemcinal fumarate is predominantly linked to its role as a motilin receptor agonist. This action enhances gastric emptying and promotes bowel motility, making it a candidate for treating conditions characterized by delayed gastric emptying . Clinical trials have indicated that while mitemcinal can improve symptoms associated with diabetic gastroparesis, its efficacy compared to placebo has not shown statistically significant results, leading to stalled development in some areas .

The synthesis of mitemcinal fumarate involves complex organic chemistry techniques. The process typically begins with the derivation from erythromycin, followed by modifications that include the introduction of the fumarate group. Specific methods may include:

  • Esterification: This involves reacting mitemcinal with fumaric acid or its derivatives under controlled conditions to form mitemcinal fumarate.
  • Selective Protection and Deprotection: Various functional groups on the mitemcinal structure may require protection during synthesis to prevent unwanted reactions.
  • Purification: Techniques such as chromatography are employed to isolate the desired compound from reaction mixtures .

Mitemcinal fumarate is primarily investigated for its applications in treating gastrointestinal disorders. Specific applications include:

  • Diabetic Gastroparesis: A condition where gastric emptying is delayed, leading to symptoms such as nausea and vomiting.
  • Reflux Esophagitis: Inflammation of the esophagus due to acid reflux.
  • Non-Ulcer Dyspepsia: A common digestive disorder characterized by discomfort or pain in the upper abdomen .

Studies on mitemcinal fumarate have focused on its interactions with various biological systems, particularly concerning its pharmacokinetics and pharmacodynamics. Key findings include:

  • Drug Interactions: Potential interactions with other medications metabolized by cytochrome P450 enzymes have been noted, necessitating careful consideration when co-administered with other drugs.
  • Gastrointestinal Effects: The compound's effects on gastric motility may alter the absorption profiles of concomitantly administered drugs, impacting their therapeutic efficacy .

Mitemcinal fumarate shares similarities with several other compounds that act on gastrointestinal motility. Below is a comparison highlighting its uniqueness:

Compound NameMechanism of ActionPrimary UsesUnique Features
ErythromycinMotilin receptor agonistAntibiotic; prokinetic agentBroad-spectrum antibiotic properties
DomperidoneDopamine antagonistNausea and vomitingFewer central nervous system side effects
MetoclopramideDopamine antagonistGastroparesis; nauseaActs centrally and peripherally
CisaprideSerotonin receptor agonistGastroesophageal reflux diseaseWithdrawn from many markets due to safety concerns
PrucaloprideSelective serotonin receptor agonistChronic constipationHighly selective action

Mitemcinal fumarate's unique aspect lies in its specific targeting of the motilin receptor, distinguishing it from other agents that may have broader or different mechanisms of action.

Key Reaction Mechanisms in Fumarate Salt Formation

Mitemcinal fumarate represents a sophisticated pharmaceutical salt formed through the neutralization reaction between mitemcinal, an erythromycin-derived prokinetic agent, and fumaric acid [1] [2]. The salt formation process follows fundamental acid-base chemistry principles where the basic nitrogen-containing functional groups in mitemcinal interact with the dicarboxylic acid groups of fumaric acid [3].

The reaction mechanism proceeds through proton transfer from fumaric acid to the basic centers in the mitemcinal molecule. According to pharmaceutical salt formation principles, successful salt formation generally requires a difference of at least three pKa units between the conjugate base and the conjugate acid, following the established rule: pKa (base) - pKa (acid) ≥ 3 [4]. This criterion ensures stable ionic interaction between the charged drug molecule and the fumarate counterion [3].

The fumarate salt formation involves several key mechanistic steps. Initially, fumaric acid undergoes ionization in the reaction medium, releasing protons from its carboxylic acid groups [5]. These protons are subsequently transferred to the nitrogen-containing basic sites in mitemcinal, creating positively charged nitrogen centers. The resulting ionic interaction between the protonated mitemcinal and the fumarate anion leads to crystallization of the stable salt form [3].

The molecular structure of mitemcinal fumarate reveals a complex stoichiometry with the molecular formula C84H142N2O28, indicating a 2:1 ratio of mitemcinal to fumaric acid molecules [1] [2]. This stoichiometry suggests that each fumaric acid molecule can form ionic interactions with two mitemcinal molecules through its dicarboxylic acid functionality [6].

The reaction kinetics of fumarate salt formation are influenced by several factors including pH, temperature, and solvent composition. The crystallization process involves nucleation followed by crystal growth, where the intermolecular forces between the drug and counterion determine the final crystal structure and stability [7]. Studies have shown that fumarate salts typically crystallize in specific space groups, with hydrogen bonding patterns playing a crucial role in determining the crystal packing [5].

Solvent Systems and Catalytic Conditions Optimization

The selection of appropriate solvent systems is critical for the successful synthesis and crystallization of mitemcinal fumarate. Pharmaceutical salt formation typically employs polar protic solvents that can facilitate the ionization of both the drug molecule and the acid component [3]. Common solvent systems for fumarate salt formation include alcoholic solvents such as methanol and ethanol, which provide suitable dielectric environments for ionic interactions [8].

For mitemcinal fumarate synthesis, the solvent system must accommodate the complex molecular structure of the erythromycin derivative while maintaining the stability of the fumaric acid component. Mixed solvent systems combining alcoholic solvents with water are often employed to achieve optimal solubility conditions for both components [7]. The dielectric constant of the solvent mixture influences the degree of ionization and the strength of ionic interactions between the drug and counterion [3].

Temperature control represents another critical parameter in mitemcinal fumarate synthesis. The manufacturing process typically requires controlled temperature conditions between 40-60°C to ensure proper dissolution and subsequent crystallization [9]. Elevated temperatures can enhance solubility and reaction rates, but excessive heat may lead to degradation of the thermally sensitive erythromycin-derived structure [9].

Catalytic conditions for fumarate salt formation may involve the use of specific pH-modifying agents to optimize the ionization state of both components. The addition of buffering systems can help maintain the optimal pH range for salt formation while preventing unwanted side reactions [7]. Lewis acids such as aluminum chloride have been employed in related fumarate synthesis processes to facilitate esterification and isomerization reactions [10] [11].

The optimization of catalytic conditions also involves careful control of reaction atmosphere and moisture content. The manufacturing environment is typically controlled to maintain relative humidity between 40-60% to prevent unwanted hydration or dehydration of the salt form [9]. Inert atmosphere conditions may be employed to prevent oxidative degradation of the sensitive erythromycin-derived structure during the synthesis process [7].

Crystallization conditions play a crucial role in determining the final polymorph and particle size distribution of mitemcinal fumarate. Controlled cooling rates, seeding strategies, and supersaturation levels are optimized to achieve consistent crystal properties suitable for pharmaceutical applications [9]. The presence of anti-solvent systems can be employed to induce controlled precipitation and improve crystal purity [12].

Purification Techniques and Impurity Profiling

The purification of mitemcinal fumarate requires sophisticated analytical and separation techniques due to the complex molecular structure and potential for multiple impurity types. The compound exhibits specific analytical challenges related to its large molecular weight (1628.02 Da) and multiple stereogenic centers [2] [13].

Reverse-phase high-performance liquid chromatography (RP-HPLC) represents the primary analytical technique for mitemcinal fumarate purity assessment and impurity profiling [14] [15]. The chromatographic separation typically employs phenyl-bonded silica gel columns with gradient elution systems combining aqueous and organic mobile phases [15]. Mobile phase compositions often include buffering agents such as triethylamine and trifluoroacetic acid to ensure proper peak shape and separation efficiency [15].

The impurity profile of mitemcinal fumarate includes several categories of potential contaminants. Process-related impurities may arise from incomplete conversion of starting materials, particularly unreacted mitemcinal or fumaric acid components [14]. Degradation products can form through various pathways including oxidation, hydrolysis, and thermal decomposition of the erythromycin-derived structure [9].

Mass spectrometry coupled with liquid chromatography (LC-MS) provides detailed structural information for impurity identification and characterization [14]. Electrospray ionization (ESI-MS) is particularly suitable for detecting ionic compounds and can differentiate between various impurity types based on their mass-to-charge ratios [16]. Time-of-flight mass spectrometry (TOF-MS) offers high resolution capabilities for accurate mass determination of unknown impurities [16].

Forced degradation studies are conducted to understand the stability profile and potential impurity formation pathways of mitemcinal fumarate. These studies involve exposing the compound to various stress conditions including acidic, basic, oxidative, and thermal environments [17]. The results help establish appropriate storage conditions and shelf-life specifications for the pharmaceutical product [17].

Polymorphic analysis represents another critical aspect of mitemcinal fumarate characterization. The compound exists in multiple crystal forms including hydrate and anhydrate forms, each with distinct physicochemical properties [9]. X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) are employed to identify and quantify different polymorphic forms [9].

Near-infrared (NIR) spectroscopy has been successfully implemented for in-process monitoring of crystal form transitions during manufacturing [9]. This technique allows real-time assessment of hydrate-to-anhydrate ratios during tableting and coating processes, ensuring consistent product quality [9].

The establishment of appropriate analytical methods for impurity quantification follows International Conference on Harmonisation (ICH) guidelines for pharmaceutical analysis [16]. Method validation parameters including specificity, linearity, accuracy, precision, and robustness are thoroughly evaluated to ensure reliable impurity detection and quantification [16].

Analytical ParameterSpecificationMethod
Total Impurities≤ 2.0%RP-HPLC
Individual Impurity≤ 0.5%RP-HPLC
Residual SolventsICH Class 3 limitsGC-HS
Water Content≤ 5.0%Karl Fischer
Crystal Form Ratio≥ 60% hydrateNIR/XRPD

The purification process typically involves multiple recrystallization steps using optimized solvent systems to remove both organic and inorganic impurities [12]. Acid precipitation techniques have been employed for related fumarate compounds, where the pH-dependent solubility of fumarate salts is exploited for purification purposes [12]. The process involves acidification to precipitate the pure compound followed by redissolution in clean aqueous medium [12].

Final product specifications for mitemcinal fumarate include stringent limits for process-related impurities, degradation products, and residual solvents [18]. Microbiological testing ensures absence of contaminating microorganisms, while heavy metals analysis confirms compliance with pharmaceutical grade requirements [18]. Container closure integrity testing validates the stability of the packaged product under various storage conditions [18].

Nuclear Magnetic Resonance Spectroscopy

Proton nuclear magnetic resonance (¹H NMR) spectroscopy provides essential structural information for Mitemcinal fumarate. The fumaric acid component exhibits characteristic vinyl proton signals at approximately δ 6.7 ppm, corresponding to the trans-alkene protons of the (E)-but-2-enedioic acid moiety [6] [7]. The macrolide portion displays a complex array of signals typical of erythromycin derivatives, including multiple methyl groups appearing between δ 0.8-1.5 ppm, methylene and methine protons in the δ 1.5-4.5 ppm region, and sugar protons from the attached glycosidic units [8] [6].

Carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy reveals the complete carbon framework of the molecule. The fumaric acid carbons appear as characteristic signals: the vinyl carbons at approximately δ 134 ppm and the carboxyl carbons at δ 172 ppm [7]. The macrolide framework exhibits carbonyl carbons in the δ 170-220 ppm region, including the lactone carbonyl and ketone functionalities. Sugar carbons from the attached glycosyl units typically appear between δ 60-110 ppm, while the numerous methyl groups resonate in the δ 10-25 ppm range [9] [10].

Advanced NMR techniques including two-dimensional nuclear magnetic resonance experiments such as correlation spectroscopy (COSY), heteronuclear single quantum coherence (HSQC), and heteronuclear multiple bond correlation (HMBC) are essential for complete structural assignment due to the molecular complexity [8] [11]. These methods enable the establishment of connectivity patterns and stereochemical relationships within the macrolide framework.

Mass Spectrometry Analysis

Mass spectrometry provides definitive molecular weight determination and structural fragmentation information for Mitemcinal fumarate. Electrospray ionization mass spectrometry (ESI-MS) typically yields molecular ion peaks at m/z 872 for the 1:1 salt form and m/z 1628 for the 2:1 salt form [12] [13]. The ionization process can occur in both positive and negative ion modes, with the positive mode often providing more informative fragmentation patterns for structural elucidation [14] [15].

The fragmentation pattern of Mitemcinal fumarate is complex due to the large molecular size and multiple functional groups. Characteristic fragment ions include those resulting from the loss of sugar units, cleavage of the macrolide ring, and elimination of the fumaric acid component. High-resolution mass spectrometry provides accurate mass measurements that are essential for elemental composition determination and confirmation of the proposed molecular structure [14] [16].

Tandem mass spectrometry (MS/MS) techniques enable detailed fragmentation pathway analysis, providing insights into the connectivity and stability of different structural regions within the molecule. These approaches are particularly valuable for distinguishing between different salt forms and for detecting potential impurities or degradation products [15] [16].

Infrared Spectroscopy

Infrared (IR) spectroscopy provides characteristic functional group identification for Mitemcinal fumarate. The spectrum exhibits distinct absorption bands corresponding to the various functional groups present in the molecule [17] [18]. Hydroxyl groups contribute broad absorption bands in the 3200-3550 cm⁻¹ region, with the specific frequency depending on the hydrogen bonding environment and the hydration state of the crystal form [17] [19].

Carbonyl stretching vibrations appear prominently in the 1700-1750 cm⁻¹ region, including contributions from the lactone carbonyl, ketone functionalities, and the carboxylic acid groups of the fumaric acid component [17] [18]. The ester and ether linkages throughout the molecule contribute characteristic carbon-oxygen stretching vibrations in the 1200-1300 cm⁻¹ region [17].

The infrared spectrum is particularly valuable for distinguishing between the hydrate and anhydrate forms of Mitemcinal fumarate, as the presence of water molecules significantly affects the hydrogen bonding patterns and consequently the vibrational frequencies [5] [19]. These spectroscopic differences enable the development of analytical methods for polymorphic form identification and quantification.

Crystallographic Studies and Polymorphism Analysis

Pseudo-Polymorphic Forms

Mitemcinal fumarate exhibits pseudo-polymorphism, existing in two distinct crystalline forms: a hydrate and an anhydrate [4] [5]. These forms represent different solvation states of the same chemical compound, with the hydrate containing incorporated water molecules within the crystal lattice and the anhydrate existing in a water-free state. The polymorphic behavior is of critical importance for pharmaceutical development as it directly affects the stability, solubility, and bioavailability of the compound [4] [5].

X-ray powder diffraction (PXRD) serves as the primary method for distinguishing between these polymorphic forms [4] [20]. Each form exhibits a characteristic diffraction pattern that serves as a fingerprint for identification and quantification. The hydrate form demonstrates higher thermodynamic stability compared to the anhydrate, making it the preferred form for pharmaceutical formulation [5].

Water sorption isotherm analysis provides quantitative information about the relationship between relative humidity and water uptake for each polymorphic form [5]. This analysis reveals the critical humidity levels at which transformation between forms occurs and establishes the conditions necessary for maintaining the desired polymorphic state during manufacturing and storage.

Crystal Structure Analysis

Detailed crystallographic analysis of Mitemcinal fumarate reveals the three-dimensional arrangement of molecules within the crystal lattice. The large molecular size and conformational flexibility of the macrolide structure present significant challenges for single crystal growth and subsequent X-ray diffraction analysis [1] [21] [22]. The molecule contains multiple stereogenic centers (32 defined stereocenters according to database records) [13], contributing to the complexity of the crystal packing arrangements.

The fumaric acid component plays a crucial role in the crystal structure through its ability to form hydrogen bonds with the macrolide hydroxyl groups and potentially with incorporated water molecules in the hydrate form [7]. These intermolecular interactions stabilize the crystal lattice and influence the relative stability of different polymorphic forms.

Powder diffraction methods have proven more practical than single crystal techniques for routine analysis due to the difficulties in obtaining suitable single crystals of sufficient size and quality [20] [23]. High-resolution powder diffraction data, combined with computational modeling approaches, can provide valuable structural information even in the absence of single crystal data.

Manufacturing Process Monitoring

Near-infrared (NIR) spectroscopy has emerged as a powerful tool for real-time monitoring of polymorphic transformations during pharmaceutical manufacturing processes [5]. This technique enables quantitative determination of the hydrate to anhydrate ratio throughout tablet production and coating operations, ensuring quality control and consistency of the final product.

Studies have demonstrated that humidity control during manufacturing is critical for maintaining the desired polymorphic form [5]. Manufacturing environments maintained at 40-60% relative humidity provide optimal conditions for preserving the stable hydrate form while preventing uncontrolled transformation to the anhydrate. The hydrate ratio may decrease below 40% during the initial tableting process but typically recovers to approximately 60% by the completion of the manufacturing sequence when appropriate humidity controls are implemented [5].

Computational Modeling of Molecular Conformations

Density Functional Theory Applications

Computational chemistry approaches, particularly density functional theory (DFT), provide valuable insights into the molecular conformations and energetic properties of Mitemcinal fumarate [24] [25] [26]. The large molecular size (44 carbon atoms plus heteroatoms) presents computational challenges that require careful selection of appropriate theoretical methods and basis sets to balance accuracy with computational feasibility [27] [26].

Functional selection is critical for accurate DFT calculations of large organic molecules. Hybrid functionals such as B3LYP and PBE0 have demonstrated good performance for conformational analysis of macrolide antibiotics, providing reliable predictions of relative energies and geometric parameters [25] [26] [30]. The inclusion of dispersion corrections is often necessary to accurately describe weak intermolecular interactions that influence crystal packing and polymorphic stability [26].

Conformational Landscape Analysis

The macrolide ring can adopt various conformations depending on the rotational states of single bonds within the ring system. These conformational changes affect the spatial arrangement of functional groups and potentially influence the biological activity and physical properties of the molecule [11] [33]. The fumaric acid component, while relatively rigid due to its alkene structure, can adopt different orientations relative to the macrolide core through rotation about the salt bridge interactions.

Computational studies of related macrolide antibiotics have revealed that preferred conformations often involve intramolecular hydrogen bonding interactions that stabilize particular ring conformations [11] [34]. Similar stabilizing interactions are expected to play important roles in determining the preferred conformations of Mitemcinal fumarate.

Crystal Structure Prediction

Crystal structure prediction (CSP) methods combine computational chemistry with crystallographic principles to predict possible polymorphic forms and their relative stabilities [22] [35] [34]. For Mitemcinal fumarate, CSP approaches can help understand the factors governing the observed pseudo-polymorphism and predict conditions favoring each form.

The incorporation of water molecules in the hydrate form creates additional complexity for computational modeling, as the precise positions and orientations of water molecules must be considered [36] [22]. DFT calculations can evaluate the energetic contributions of water-mediated hydrogen bonding networks that stabilize the hydrate structure relative to the anhydrate [7] [34].

Machine learning approaches are increasingly being applied to assist in conformational analysis and crystal structure prediction for complex pharmaceutical molecules [31] [37] [38]. These methods can help identify the most relevant conformational degrees of freedom and accelerate the exploration of conformational space for large molecules like Mitemcinal fumarate [31] [39].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

30

Hydrogen Bond Donor Count

6

Exact Mass

1626.97491188 g/mol

Monoisotopic Mass

1626.97491188 g/mol

Heavy Atom Count

114

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

XU63LQ260J

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Motilin
MLNR [HSA:2862] [KO:K05266]

Wikipedia

Mitemcinal fumarate

Dates

Last modified: 02-18-2024
1: Kamada K, Yoshimura S, Murata M, Murata H, Nagai H, Ushio H, Terada K.Characterization and monitoring of pseudo-polymorphs in manufacturing process by NIR. Int J Pharm. 2009 Feb 23;368(1-2):103-8. doi: 10.1016/j.ijpharm.2008.10.010. Epub 2008 Oct 22. PubMed PMID: 19007870.

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